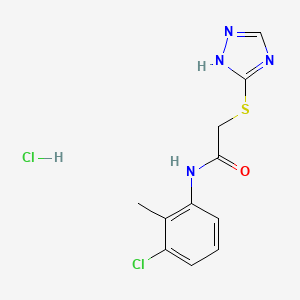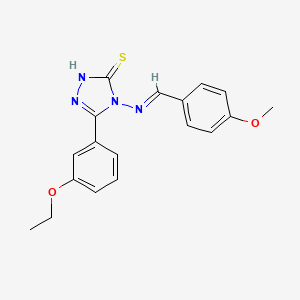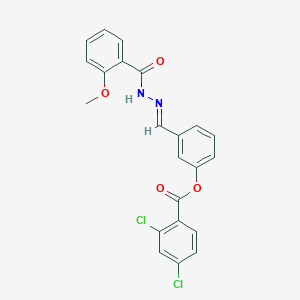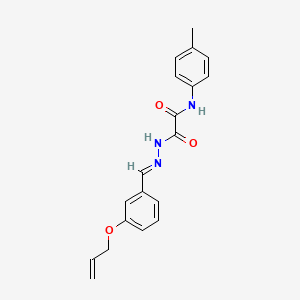
2-((4H-1,2,4-Triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Chlorhydrate de 2-((4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-méthylphényl)acétamide est un composé synthétique qui appartient à la classe des dérivés du triazole. Les triazoles sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Chlorhydrate de 2-((4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-méthylphényl)acétamide implique généralement les étapes suivantes :
Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant de l’hydrazine et un nitrile approprié.
Formation de l’éther thiolique : Le dérivé du triazole est ensuite réagi avec un composé thiol pour former la liaison éther thiolique.
Formation de l’acétamide : Le composé résultant est ensuite réagi avec un chlorure d’acyle pour former le groupe acétamide.
Formation du sel de chlorhydrate : Enfin, le composé est converti en sa forme de sel de chlorhydrate par traitement avec de l’acide chlorhydrique.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus pour assurer un rendement et une pureté élevés. Cela peut inclure l’utilisation de catalyseurs, des conditions de réaction contrôlées (température, pression, pH) et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau de l’atome de soufre dans la liaison éther thiolique.
Réduction : Les réactions de réduction pourraient potentiellement cibler le cycle triazole ou le groupe acétamide.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du cycle aromatique substitué par un chlore.
Réactifs et conditions courants
Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Nucléophiles : Ammoniac, amines, thiols.
Principaux produits
Les principaux produits de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation pourrait donner des sulfoxydes ou des sulfones, tandis que les réactions de substitution pourraient introduire divers groupes fonctionnels sur le cycle aromatique.
Applications de la recherche scientifique
Chimie
Catalyse : Le composé peut servir de ligand en chimie de coordination pour la catalyse.
Science des matériaux : Utilisation potentielle dans le développement de nouveaux matériaux ayant des propriétés spécifiques.
Biologie
Activité antimicrobienne : Les dérivés du triazole sont connus pour leurs propriétés antimicrobiennes, et ce composé peut présenter une activité similaire.
Inhibition enzymatique : Utilisation potentielle comme inhibiteur enzymatique dans la recherche biochimique.
Médecine
Développement de médicaments : Le composé pourrait être étudié pour son potentiel en tant qu’agent thérapeutique, en particulier dans le traitement des infections ou du cancer.
Industrie
Agriculture : Utilisation possible comme pesticide ou fongicide.
Chimie des polymères : Incorporation dans des polymères pour améliorer leurs propriétés.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activity.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical research.
Medicine
Drug Development: The compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of infections or cancer.
Industry
Agriculture: Possible use as a pesticide or fungicide.
Polymer Chemistry: Incorporation into polymers to enhance their properties.
Mécanisme D'action
Le mécanisme d’action du Chlorhydrate de 2-((4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-méthylphényl)acétamide dépendrait de son application spécifique. En général, les dérivés du triazole peuvent interagir avec des cibles biologiques telles que les enzymes ou les récepteurs, conduisant à l’inhibition ou à la modulation de leur activité. Les cibles moléculaires et les voies impliquées devraient être élucidées par des études expérimentales.
Comparaison Avec Des Composés Similaires
Composés similaires
Fluconazole : Un autre dérivé du triazole ayant une activité antifongique.
Itraconazole : Utilisé comme agent antifongique.
Voriconazole : Connu pour ses propriétés antifongiques à large spectre.
Unicité
Le Chlorhydrate de 2-((4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-méthylphényl)acétamide peut offrir des propriétés uniques telles qu’une stabilité accrue, une activité biologique spécifique ou un profil pharmacocinétique amélioré par rapport à d’autres dérivés du triazole. Sa structure unique pourrait également conduire à de nouvelles applications dans divers domaines.
Propriétés
Numéro CAS |
656250-15-6 |
|---|---|
Formule moléculaire |
C11H12Cl2N4OS |
Poids moléculaire |
319.2 g/mol |
Nom IUPAC |
N-(3-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide;hydrochloride |
InChI |
InChI=1S/C11H11ClN4OS.ClH/c1-7-8(12)3-2-4-9(7)15-10(17)5-18-11-13-6-14-16-11;/h2-4,6H,5H2,1H3,(H,15,17)(H,13,14,16);1H |
Clé InChI |
HMHFXUUDYPSFQI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=NN2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-cyano-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B12012288.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B12012294.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012302.png)




![(2E)-1-(4-bromophenyl)-4,4,4-trifluoro-2-[2-(4-nitrophenyl)hydrazinylidene]butane-1,3-dione](/img/structure/B12012340.png)

![3-(4-Ethoxyphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12012348.png)
![4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12012352.png)
